molecular formula C8H7Cl2F2NO B1446258 2,3-Dichloro-5-(difluoromethoxy)benzylamine CAS No. 1803831-57-3

2,3-Dichloro-5-(difluoromethoxy)benzylamine

Cat. No. B1446258
M. Wt: 242.05 g/mol
InChI Key: QBVJQBIPTONLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5-(difluoromethoxy)benzylamine, also known as DFMBA, is a versatile and powerful organic compound used in a variety of scientific research applications. It is a highly reactive compound due to its unique structure, which consists of two chlorine atoms, two fluorine atoms, and an oxygen atom attached to a benzyl group. The combination of these elements makes DFMBA a valuable tool for scientists, as it can be used to synthesize a variety of other compounds, as well as to study the effects of various biochemical and physiological processes.

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzylamine has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as organophosphates and amines. It is also used in the study of biochemical and physiological processes, such as enzyme activity and signal transduction. Additionally, 2,3-Dichloro-5-(difluoromethoxy)benzylamine is used in the preparation of pharmaceuticals and agrochemicals, as well as in the synthesis of materials for medical devices.

Mechanism Of Action

2,3-Dichloro-5-(difluoromethoxy)benzylamine is a highly reactive compound due to its unique structure. Its two chlorine atoms, two fluorine atoms, and an oxygen atom attached to a benzyl group make it an effective catalyst for a variety of reactions. When 2,3-Dichloro-5-(difluoromethoxy)benzylamine is used in a reaction, it can act as an electron donor, an electron acceptor, or a proton donor. Additionally, it can act as a Lewis acid or a Lewis base, depending on the reaction conditions.

Biochemical And Physiological Effects

2,3-Dichloro-5-(difluoromethoxy)benzylamine has been used to study the effects of various biochemical and physiological processes. For example, it has been used to study the effects of enzyme activity, signal transduction, and cell cycle progression. Additionally, it has been used to study the effects of various drugs and toxins on the body.

Advantages And Limitations For Lab Experiments

2,3-Dichloro-5-(difluoromethoxy)benzylamine has several advantages for laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of reactions. Additionally, it is relatively easy to synthesize, and the overall yield of the reaction is typically high. However, 2,3-Dichloro-5-(difluoromethoxy)benzylamine is also a highly toxic compound, and extreme caution must be taken when using it in a laboratory setting.

Future Directions

There are a variety of potential future directions for research involving 2,3-Dichloro-5-(difluoromethoxy)benzylamine. For example, it could be used to study the effects of various drugs and toxins on the body, as well as to develop new pharmaceuticals and agrochemicals. Additionally, it could be used to study the effects of various biochemical and physiological processes, such as enzyme activity and signal transduction. Finally, it could be used to develop new materials for medical devices.

properties

IUPAC Name

[2,3-dichloro-5-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2NO/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8H,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVJQBIPTONLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-(difluoromethoxy)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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